

MOPAC2016: A Technical Guide for Computational Drug Discovery

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Compound of Interest

Compound Name: Mopac

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MOPAC2016 is a powerful and versatile semiempirical quantum mechanics software package that has established itself as a valuable tool in computational chemistry, particularly in the realm of drug discovery and materials science.[1][2] As the successor to MOPAC2012, this iteration introduces significant enhancements, most notably in the handling of large biomolecules and the refinement of transition-state calculations.[3] This guide provides an in-depth technical overview of the core features and capabilities of MOPAC2016, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its key methods, present quantitative performance data, outline detailed experimental protocols for common applications, and visualize critical computational workflows.

Core Features and Capabilities

MOPAC2016 is built upon the Neglect of Diatomic Differential Overlap (NDDO) approximation, a foundation of semiempirical methods that significantly reduces the computational cost compared to ab initio techniques, enabling the study of large molecular systems.[1]

The PM7 Hamiltonian: Accuracy and Performance

The default and most advanced Hamiltonian in MOPAC2016 is the Parametric Method 7 (PM7).[4] It represents a significant improvement over its predecessor, PM6, offering enhanced accuracy for a wide range of chemical systems. PM7 was parameterized using a combination of experimental and high-level ab initio reference data, leading to more reliable predictions of various molecular properties.

A key feature of PM7 is its improved description of non-covalent interactions, which are crucial for understanding biological systems and drug-receptor binding. This is achieved through the inclusion of dispersion and hydrogen-bonding correction terms. Specifically, PM7 employs a "D2" type correction for elements such as H, C, N, and O, while for other elements, a core-core Gaussian attractive term is used to model dispersion.

Data Presentation: PM7 Accuracy

The accuracy of a computational method is paramount for its application in research. The following tables summarize the average unsigned errors (AUE) of the PM7 method for various properties, providing a quantitative measure of its performance.

Property	Average Unsigned Error (AUE)	Number of Data Points
Heats of Formation (kcal/mol)		
All elements (all data)	8.52	3145
Organic compounds (H, C, N, O)	4.47	231
Bond Lengths (Å)		
All elements (all data)	0.084	2561
Organic compounds (H, C, N, O)	0.019	109
Dipole Moments (Debye)	0.81	302
Ionization Potentials (eV)	0.55	380
Polarizabilities (Å ³)	0.185	76

Table 1: Average Unsigned Errors for Various Properties Calculated with the PM7 Method.

System Type	Property	PM7 AUE	PM6-D3H4 AUE
Organic Solids	ΔH_f (kcal/mol)	6.3	11.4
All Solids	ΔH_f (kcal/mol)	15.1	91.8
Proteins	Interaction Energies (kcal/mol)	2.91	1.72

Table 2: Comparison of Average Unsigned Errors for PM7 and PM6-D3H4 in Solids and Proteins.

MOZYME for Large Systems

For researchers working with large biological systems such as proteins and enzymes, the MOZYME algorithm is a cornerstone feature of MOPAC2016. MOZYME is a linear-scaling technique that utilizes localized molecular orbitals (LMOs) to solve the self-consistent field (SCF) equations. This approach dramatically reduces the computational time required for calculations on large molecules, making it feasible to study systems containing thousands of atoms. The computation time with MOZYME scales approximately linearly with the size of the system, a significant advantage over traditional methods that scale with the third power of the number of atoms.

Data Presentation: MOZYME Performance

The efficiency of the MOZYME algorithm is demonstrated by the following data, which compares the computational resources required for a single SCF calculation using both conventional MOPAC and MOZYME.

Number of Atoms	MOZYME Time (minutes)	MOPAC Time (minutes)	MOZYME Memory (MB)	MOPAC Memory (MB)	Time Ratio (MOPAC/MOZYME)
200	~0.1	~0.5	~20	~50	5
500	~0.5	~10	~50	~200	20
1000	~2	~120	~100	~1000	60
2000	~10	-	~200	-	-
5000	~60	-	~500	-	-

Table 3: Comparison of computer resources required for a single SCF calculation. Note: MOPAC times for larger systems are not provided as they become computationally prohibitive.

Solid-State Capabilities

MOPAC2016 is equipped to model crystalline solids, a feature of significant interest in materials science and for studying solid-state properties of drug candidates. The software can calculate the heat of formation, geometry, and electronic band structure of 1-D, 2-D, and 3-D periodic systems. This is achieved by defining a unit cell and applying periodic boundary conditions. The maintenance records indicate continuous improvements and bug fixes for solid-state calculations, including the ability to handle large unit cells with up to 7000 atoms.

Experimental Protocols

This section provides detailed methodologies for performing common computational experiments in MOPAC2016 relevant to drug discovery.

Protocol 1: Geometry Optimization of a Small Molecule

Objective: To find the minimum energy conformation of a small molecule, which is a prerequisite for most other calculations.

Methodology:

- **Input File Creation:** Prepare a MOPAC input file (e.g., molecule.mop). The first line contains keywords specifying the calculation type and method. For a standard geometry optimization with PM7, the keyword line would be PM7 EF PRECISE.
 - PM7: Specifies the use of the PM7 Hamiltonian.
 - EF: (Eigenvector Following) is the default and recommended geometry optimizer.
 - PRECISE: Requests a more stringent convergence criterion for the optimization.
- **Geometry Specification:** Following the keyword line, define the molecular geometry. This can be done using Cartesian coordinates or internal coordinates (Z-matrix).
- **Execution:** Run the MOPAC2016 executable with the input file as an argument (e.g., MOPAC2016.exe molecule.mop).
- **Output Analysis:** The primary output file (molecule.out) will contain detailed information about the optimization process, including the final optimized geometry and the calculated heat of formation. An archive file (molecule.arc) will provide a summary of the results, including the final geometry in a concise format.

Protocol 2: Calculation of Protein-Ligand Interaction Energy

Objective: To calculate the binding energy between a ligand and a protein, a key metric in evaluating potential drug candidates.

Methodology:

- **System Preparation:** Start with a PDB file of the protein-ligand complex. Use a molecular modeling program to add hydrogen atoms and perform initial structural refinements if necessary.
- **Geometry Optimization of the Complex:**
 - Create a MOPAC input file for the entire complex.

- Use the MOZYME keyword for efficient calculation on the large protein system.
- Include EPS=78.4 to simulate the effect of a water solvent using the COSMO model.
- The keyword line would look like: PM7 MOZYME EPS=78.4.
- Run the geometry optimization to obtain the heat of formation of the complex, $\Delta H_f(\text{complex})$.
- Geometry Optimization of the Separated Components:
 - Modify the optimized complex geometry by translating the ligand to a large distance (e.g., 100 Å) from the protein, effectively creating a system of non-interacting molecules.
 - Run a single-point calculation (or a geometry optimization if conformational changes upon separation are expected) on this separated system with the same keywords to obtain the heat of formation of the separated components, $\Delta H_f(\text{separate})$.
- Interaction Energy Calculation: The interaction energy is calculated as the difference between the heats of formation: $\text{Interaction Energy} = \Delta H_f(\text{complex}) - \Delta H_f(\text{separate})$.

Protocol 3: Transition State Search for a Chemical Reaction

Objective: To locate the transition state of a chemical reaction, which is crucial for understanding reaction mechanisms and activation energies, for instance, in studying drug metabolism.

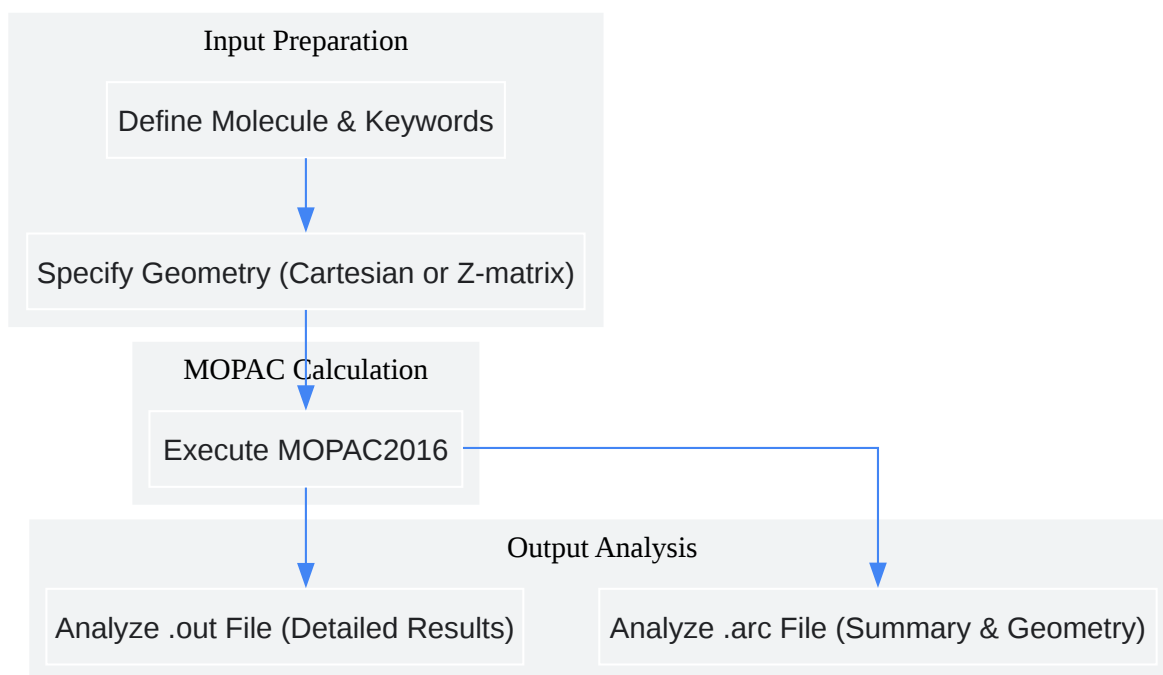
Methodology:

- **Reactant and Product Optimization:** First, perform geometry optimizations for the reactant and product structures separately using Protocol 1.
- **Initial Path Generation (Optional but Recommended):** Use a method like a linear synchronous transit (LST) or a potential energy surface scan to generate an initial guess for the transition state structure.
- **Transition State Search Input:**

- Create an input file with the initial guess of the transition state geometry.
- Use the TS keyword to initiate a transition state search. The Eigenvector Following (EF) method is also used here.
- The keyword line would be: PM7 TS EF.
- Execution and Verification:
 - Run the MOPAC calculation.
 - After the calculation converges, it is essential to verify that the located stationary point is indeed a transition state. This is done by performing a force calculation (FORCE keyword) and checking for the presence of exactly one imaginary frequency in the vibrational analysis.

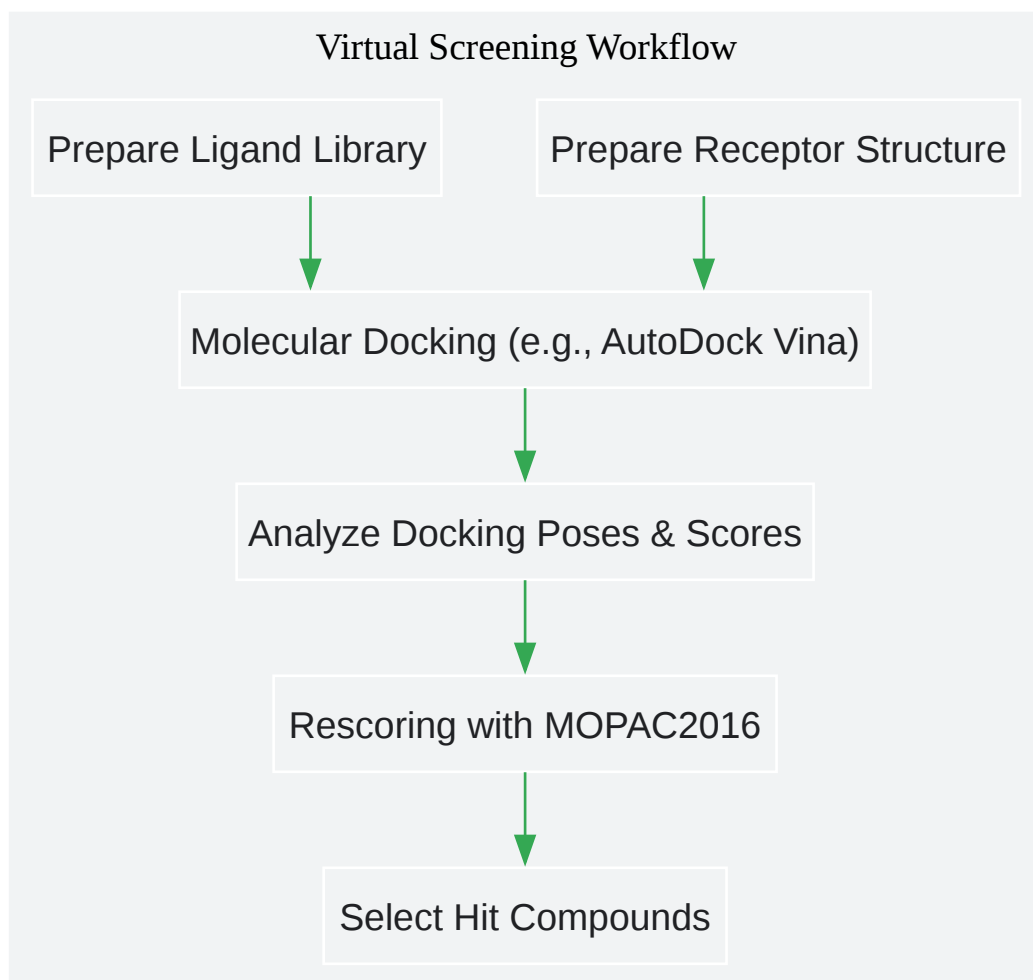
Visualization of Computational Workflows

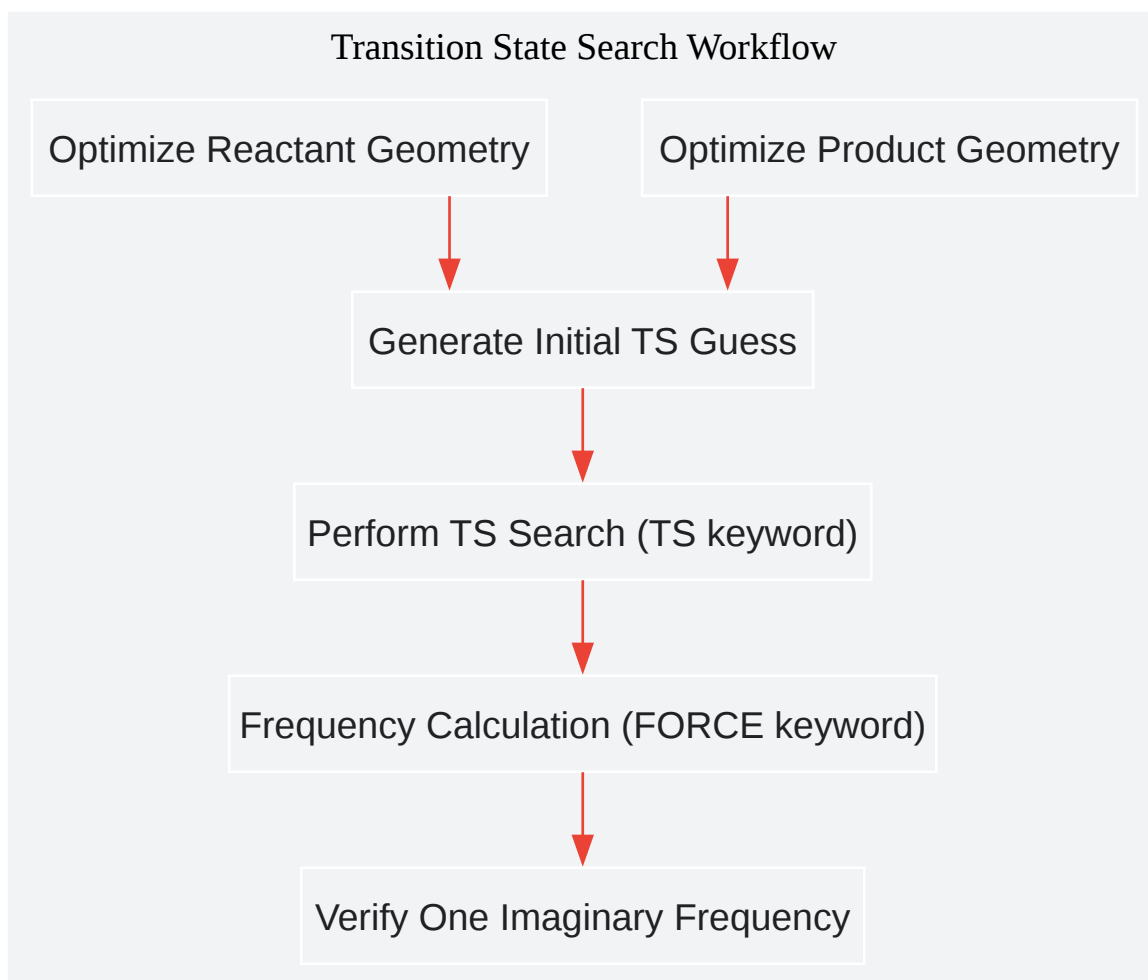
The following diagrams, generated using the DOT language, illustrate key computational workflows in MOPAC2016.



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Caption: Geometry optimization workflow in MOPAC2016.





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